4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide
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Overview
Description
4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound is known for its unique structure, which includes a dihydropyridine ring and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide typically involves the reaction of 2-pyridinecarboxamide with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxolane moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyridinecarboxamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane moiety.
4-[(Morpholin-4-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide: Contains a morpholine ring, offering different reactivity and binding properties.
4-[(Piperidin-1-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide: Features a piperidine ring, which may affect its biological activity and chemical reactivity.
Uniqueness
4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of a dihydropyridine ring and an oxolane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10-6-8(3-4-13-10)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLUZSWDUQIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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